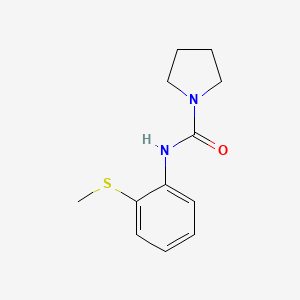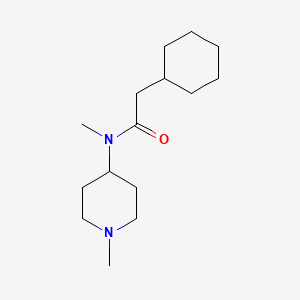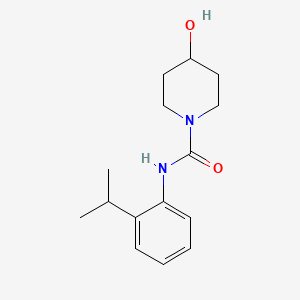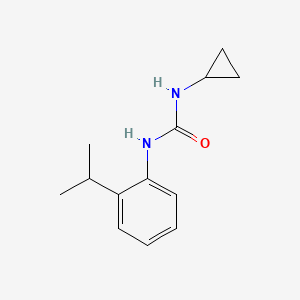
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, also known as FMA or FMA-1, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. FMA-1 is a synthetic compound that belongs to the class of amides and is known to have a wide range of biochemical and physiological effects.
作用機序
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 acts as a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and modulation of the reward system.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, enhanced self-administration of drugs of abuse, and increased dopamine release in the brain. 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has also been shown to modulate other neurotransmitter systems, such as the serotonin and norepinephrine systems.
実験室実験の利点と制限
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has several advantages for use in lab experiments, including its selectivity and potency as a DAT inhibitor, its ability to modulate the reward system, and its potential use as a research tool in the study of drug addiction and other neurological disorders. However, 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 also has some limitations, such as its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1, including the study of its potential therapeutic applications in the treatment of drug addiction and other neurological disorders. 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 could also be used as a research tool in the study of other neurotransmitter systems and their interactions with the reward system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 and its potential limitations as a research tool.
合成法
The synthesis of 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 involves the reaction of 3-fluoroacetophenone with N-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1.
科学的研究の応用
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 is its use as a research tool in the study of the brain's reward system. 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has been shown to modulate the activity of dopamine neurons in the brain, which play a crucial role in the reward system.
特性
IUPAC Name |
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-17-8-6-14(7-9-17)18(2)15(19)11-12-4-3-5-13(16)10-12/h3-5,10,14H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTYWXWPIPERNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)


![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)





![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)